diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate involves several steps. In one procedure, diethyl L-tartrate is placed in a flask and a solution of hydrobromic acid in acetic acid is added. The reaction mixture is allowed to reach room temperature and stirred for an additional 10 hours or until the tartrate disappears. The reaction mixture is then poured into ice, extracted with ether, and the ether extracts are washed, dried, filtered, and concentrated to give a pale yellow oil .Molecular Structure Analysis

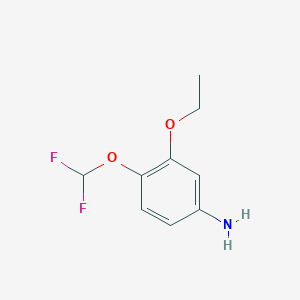

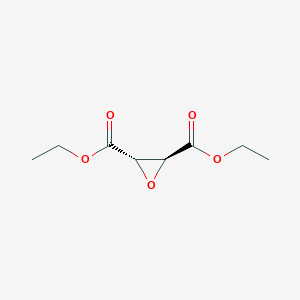

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with the chemical formula C10H14O6. The molecular structure of this compound is complex and includes several functional groups.Chemical Reactions Analysis

The chemical reactions involving diethyl (2S,3S)-oxirane-2,3-dicarboxylate are complex and varied. For example, the addition of bromine to (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .Physical And Chemical Properties Analysis

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has a boiling point of 270 - 274 °C, a density of 1.20 g/cm3 at 20 °C, and a melting point of 17 °C .Wissenschaftliche Forschungsanwendungen

Chiral Pharmaceuticals

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: is extensively used in the synthesis of chiral pharmaceuticals . The compound’s ability to induce chirality makes it invaluable for creating drugs with specific enantiomeric forms, which can have different therapeutic effects.

Chiral Intermediates

The compound serves as a precursor for various chiral intermediates in synthetic chemistry . These intermediates are crucial for producing enantiomerically pure substances, which are essential for the pharmaceutical industry.

Chiral Catalysts

It is also employed in the development of chiral catalysts . These catalysts are used to increase the rate of chemical reactions while ensuring that the products retain their chirality, which is vital for the effectiveness of certain medications.

Asymmetric Epoxidation

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: can be used with titanium to facilitate enolic asymmetric epoxidation . This reaction is important for introducing oxygen functionalities into organic molecules with high enantioselectivity.

Natural Vitamin E Sources

The compound is related to d-alpha-tocopherol , the principal compound in natural vitamin E sources . It’s used in the synthesis of vitamin E, which is important for its antioxidant properties and is used in pharmaceuticals, foods, and animal feeds.

Food Additive

Due to its connection with vitamin E synthesis, diethyl (2S,3S)-oxirane-2,3-dicarboxylate is also utilized as a food additive . It contributes to the nutritional value and preservation of food products.

Wirkmechanismus

Target of Action

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, also known as (2S,3S)-diethyl oxirane-2,3-dicarboxylate, is a chiral compound It is known to be used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

It is known to be used in the sharpless epoxidation reaction, an enantioselective chemical reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction it is involved in.

Pharmacokinetics

Its lipophilicity is indicated by an iLOGP of 1.33 . These properties could potentially impact the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of diethyl (2S,3S)-oxirane-2,3-dicarboxylate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be below +30°C . Other factors such as pH, presence of other chemicals, and specific reaction conditions could also potentially influence its action.

Eigenschaften

IUPAC Name |

diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQMMUIJQDSAB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427326 | |

| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

CAS RN |

73890-18-3 | |

| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)